Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which react with substituted aldoximes and alkynes under conventional heating conditions to form the isoxazole ring . Another approach involves the use of copper (I) acetylides and azides, which provide a reliable and wide-scope method for synthesizing isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium. These methods are preferred due to their high yields and efficiency. there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the trifluoromethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the phenyl or isoxazole rings .
Scientific Research Applications
Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-methyl-3-(3-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
- Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H8F3NO4 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
methyl 5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO4/c1-18-11(17)9-6-10(20-16-9)7-3-2-4-8(5-7)19-12(13,14)15/h2-6H,1H3 |
InChI Key |
PTQBLFQOKCHPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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